molecular formula C17H20ClN2P B14328764 1,3-Dibenzyl-2-chloro-1,3,2-diazaphosphinane CAS No. 97095-67-5

1,3-Dibenzyl-2-chloro-1,3,2-diazaphosphinane

Cat. No.: B14328764
CAS No.: 97095-67-5
M. Wt: 318.8 g/mol
InChI Key: QNPQNDOOPNLYOC-UHFFFAOYSA-N
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Description

1,3-Dibenzyl-2-chloro-1,3,2-diazaphosphinane is an organophosphorus compound that features a diazaphosphinane ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dibenzyl-2-chloro-1,3,2-diazaphosphinane can be synthesized through a multi-step process involving the reaction of benzylamine with phosphorus trichloride and subsequent cyclization. The reaction typically requires an inert atmosphere and controlled temperature conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1,3-Dibenzyl-2-chloro-1,3,2-diazaphosphinane undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or alkoxides, to form different derivatives.

    Oxidation and Reduction: The phosphorus center can undergo oxidation to form phosphine oxides or reduction to form phosphines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, alcohols, and thiols. These reactions typically occur under mild conditions with the use of a base to facilitate the substitution.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Substitution: Various substituted diazaphosphinanes.

    Oxidation: Phosphine oxides.

    Reduction: Phosphines.

Scientific Research Applications

1,3-Dibenzyl-2-chloro-1,3,2-diazaphosphinane has several applications in scientific research:

    Organic Synthesis: Used as a reagent or intermediate in the synthesis of complex organic molecules.

    Materials Science:

    Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.

    Medicinal Chemistry: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Mechanism of Action

The mechanism of action of 1,3-Dibenzyl-2-chloro-1,3,2-diazaphosphinane involves its ability to interact with various molecular targets through its phosphorus center. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The specific pathways and targets depend on the nature of the substituents and the overall structure of the compound.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dibenzyl-2-chloro-1,3,2-diazaphosphinane: Unique due to its specific diazaphosphinane ring structure.

    This compound Derivatives: Compounds with different substituents on the diazaphosphinane ring.

    Other Diazaphosphinanes: Compounds with similar ring structures but different substituents.

Uniqueness

This compound is unique due to its specific combination of benzyl groups and a chlorine atom on the diazaphosphinane ring. This structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

CAS No.

97095-67-5

Molecular Formula

C17H20ClN2P

Molecular Weight

318.8 g/mol

IUPAC Name

1,3-dibenzyl-2-chloro-1,3,2-diazaphosphinane

InChI

InChI=1S/C17H20ClN2P/c18-21-19(14-16-8-3-1-4-9-16)12-7-13-20(21)15-17-10-5-2-6-11-17/h1-6,8-11H,7,12-15H2

InChI Key

QNPQNDOOPNLYOC-UHFFFAOYSA-N

Canonical SMILES

C1CN(P(N(C1)CC2=CC=CC=C2)Cl)CC3=CC=CC=C3

Origin of Product

United States

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